Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate (CAS 478625-45-5) is a fused heterocyclic building block belonging to the 4,5,6,7-tetrahydrofuro[2,3-c]pyridine class. It features a saturated furopyridine core bearing three synthetically orthogonal functional groups: a tert-butyl carbamate (Boc) at N-6, a ketone at C-4, and a secondary alcohol at C-2.

Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
Cat. No. B12114941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate
Molecular FormulaC12H17NO5
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(CC(O2)O)C(=O)C1
InChIInChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-5-8(14)7-4-10(15)17-9(7)6-13/h10,15H,4-6H2,1-3H3
InChIKeyOACJVRVUNRQLLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-Hydroxy-4-Oxo-2,3,5,7-Tetrahydrofuro[2,3-c]Pyridine-6-Carboxylate: Core Scaffold Identity and Procurement Context


Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate (CAS 478625-45-5) is a fused heterocyclic building block belonging to the 4,5,6,7-tetrahydrofuro[2,3-c]pyridine class [1]. It features a saturated furopyridine core bearing three synthetically orthogonal functional groups: a tert-butyl carbamate (Boc) at N-6, a ketone at C-4, and a secondary alcohol at C-2 . This substitution pattern distinguishes it from simpler furo[2,3-c]pyridine scaffolds that lack the 2-hydroxy substituent or carry different oxidation states. The furo[2,3-c]pyridine framework is recognized as a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole, chromane, and dioxinopyridine motifs present in numerous bioactive molecules, including the HIV-1 non-nucleoside reverse transcriptase inhibitor PNU-142721 [2]. The compound is commercially available through multiple suppliers, typically at ≥95% purity, with pricing reflecting its multi-step synthetic complexity [1].

Why Generic Substitution of Tert-Butyl 2-Hydroxy-4-Oxo-Tetrahydrofuro[2,3-c]Pyridine-6-Carboxylate Fails: Structural Determinants of Differential Performance


Compounds within the tetrahydrofuro[2,3-c]pyridine class cannot be interchanged generically because the presence, position, and oxidation state of substituents govern critical molecular properties that directly impact synthetic utility and downstream biological performance [1]. The target compound carries a 2-hydroxy group that serves as the sole hydrogen bond donor (HBD = 1), whereas the closest commercial analog—tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate (CAS 478625-47-7)—lacks this motif entirely (HBD = 0), eliminating a key site for molecular recognition and derivatization . The 2-hydroxy substituent also drives a dramatic shift in lipophilicity: the target compound exhibits an XLogP3 of 0.3, while the des-hydroxy, des-oxo analog tert-butyl 5,7-dihydro-4H-furo[2,3-c]pyridine-6-carboxylate (CAS 179060-28-7) has a LogP of 2.51, representing an approximately 160-fold difference in octanol-water partitioning [2]. Substituting either comparator for the target would alter solubility, membrane permeability, and protein-binding profiles in any biological assay or synthetic sequence. The three functional groups on the target scaffold—Boc-protected amine, ketone, and alcohol—also provide orthogonal reactivity handles that enable selective, sequential derivatization; simpler analogs with fewer functional groups constrain the accessible chemical space [1].

Quantitative Differentiation Evidence: Tert-Butyl 2-Hydroxy-4-Oxo-Tetrahydrofuro[2,3-c]Pyridine-6-Carboxylate vs. Closest Analogs


Lipophilicity Comparison: Approximately 160-Fold Lower LogP vs. the Des-Hydroxy, Des-Oxo Analog

The target compound's XLogP3 value of 0.3 [1] is approximately 2.2 log units lower than the LogP of 2.51 measured for tert-butyl 5,7-dihydro-4H-furo[2,3-c]pyridine-6-carboxylate (CAS 179060-28-7), the completely reduced analog lacking both the 2-hydroxy and 4-oxo substituents . This LogP differential corresponds to an approximately 160-fold higher preference for the aqueous phase, placing the target compound well within Lipinski-compatible oral drug space whereas the comparator borders on excessive lipophilicity.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count: Target Possesses One HBD vs. Zero in Closest Commercial Analogs

The target compound contains a single hydrogen bond donor (the 2-OH group; HBD count = 1) [1]. The nearest commercial comparator, tert-butyl 4-oxo-4H,5H,6H,7H-furo[2,3-c]pyridine-6-carboxylate (CAS 478625-47-7; C12H15NO4), lacks the 2-hydroxy substituent and consequently has an HBD count of 0 . Similarly, the des-hydroxy, des-oxo analog (CAS 179060-28-7) also has HBD = 0 . The presence of a hydrogen bond donor is a fundamental determinant of target engagement in biological systems and enables specific protein-ligand interactions that are inaccessible to the non-hydroxylated analogs.

Hydrogen bonding Molecular recognition Structure-based design

Topological Polar Surface Area: 1.8-Fold Higher TPSA Enhances Aqueous Solubility Window

The target compound has a computed Topological Polar Surface Area (TPSA) of 76.1 Ų [1], compared to 42.68 Ų for the des-hydroxy, des-oxo analog (CAS 179060-28-7) . This 33.4 Ų difference represents a 78% relative increase in polar surface area. TPSA values below 60 Ų are associated with good blood-brain barrier penetration, while values above 70 Ų generally favor peripheral selectivity and reduced CNS exposure. The target compound straddles this threshold, offering tunable CNS exposure potential not available with the low-TPSA comparator.

Polar surface area Solubility ADME prediction

Orthogonal Reactive Sites: Three Functionally Distinct Handles Enable Sequential, Chemoselective Derivatization

The target compound presents three orthogonal reactive handles: (a) a tert-butyl carbamate (Boc) at N-6, cleavable under acidic conditions (e.g., TFA or HCl/dioxane) to reveal a secondary amine; (b) a ketone at C-4, susceptible to nucleophilic addition, reductive amination, or enolate chemistry; and (c) a secondary alcohol at C-2, available for O-alkylation, acylation, or oxidation [1][2]. By contrast, CAS 478625-47-7 (C12H15NO4) carries only the Boc and ketone functionalities (two reactive sites), while CAS 179060-28-7 (C12H17NO3) bears only the Boc group (one reactive site). The number of distinct functional handles directly governs the dimensionality of accessible chemical space: the target scaffold can theoretically generate a library of N × C4 × C2 diversity elements, whereas the simpler comparators support only N × C4 or N-only diversification [3].

Synthetic chemistry Scaffold diversification Parallel synthesis

Bulk Physicochemical Properties: Higher Density and Boiling Point Reflect Enhanced Intermolecular Interactions

The target compound exhibits a density of 1.3 ± 0.1 g/cm³ and a boiling point of 423.9 ± 45.0 °C (at 760 mmHg) . In comparison, the des-hydroxy, des-oxo analog CAS 179060-28-7 has a density of 1.131 g/cm³ and a boiling point of 309.5 °C . The 15% higher density and 114 °C higher boiling point of the target compound are consistent with stronger intermolecular hydrogen bonding and dipole-dipole interactions arising from the 2-hydroxy and 4-oxo substituents. These differences have practical implications for purification (distillation cut points), storage (thermal stability), and formulation (crystal packing and melting behavior).

Physical chemistry Formulation Process chemistry

Optimal Research and Procurement Scenarios for Tert-Butyl 2-Hydroxy-4-Oxo-Tetrahydrofuro[2,3-c]Pyridine-6-Carboxylate


Fragment-Based Drug Discovery Requiring Balanced Hydrophilicity and H-Bond Donor Capacity

When fragment libraries are screened against targets with well-defined hydrogen-bonding requirements (e.g., kinase hinge regions, protease active sites), the target compound's XLogP3 of 0.3 and single H-bond donor provide a physicochemical profile superior to more lipophilic, donor-deficient analogs. The LogP of 0.3 places the scaffold within optimal fragment-like property space (typically LogP < 3, MW < 300), while CAS 179060-28-7 (LogP 2.51) is nearly 2.2 log units more lipophilic and lacks the donor necessary for key binding interactions [1]. Procurement of this specific scaffold ensures fragment hits can be advanced without the property-liability correction that would be required with the lipophilic comparator.

Parallel Library Synthesis Requiring Three-Dimensional Diversity Vectors

Medicinal chemistry programs that employ parallel synthesis or DNA-encoded library (DEL) technology benefit from the target scaffold's three orthogonal reactive handles (Boc-amine, ketone, alcohol). Each handle can be derivatized independently using chemoselective conditions: the Boc group is removed under acid to expose the amine for amide coupling or reductive amination; the C-4 ketone undergoes carbonyl chemistry; and the C-2 alcohol permits O-functionalization [2]. The regioisomeric furo[3,2-c]pyridine scaffold and simpler tetrahydrofuro[2,3-c]pyridine analogs lack this three-vector diversification capacity, limiting library diversity [3].

Peripherally Restricted CNS Drug Programs Requiring TPSA Above 70 Ų

Drug discovery programs targeting peripheral tissues while seeking to minimize CNS exposure benefit from the target compound's TPSA of 76.1 Ų [1]. This value exceeds the commonly cited threshold of ~60–70 Ų below which passive blood-brain barrier penetration becomes significant. The comparator CAS 179060-28-7, with a TPSA of only 42.68 Ų , would be predicted to exhibit substantially higher CNS penetration, making it unsuitable for peripherally restricted programs. The 33.4 Ų TPSA advantage of the target scaffold provides a measurable, structure-based rationale for compound selection.

Process Chemistry Development Requiring Thermally Robust Intermediates

The target compound's boiling point of approximately 424 °C provides a 114 °C thermal stability advantage over CAS 179060-28-7 (BP ~310 °C ), translating to greater tolerance for high-temperature reaction conditions, distillative purification, and extended storage without degradation. This is particularly relevant in multi-kilogram campaigns where intermediate stability directly impacts overall yield, purity, and cost of goods. The higher density (1.3 vs. 1.131 g/cm³) also serves as a convenient identity check during incoming QC by density measurement.

Quote Request

Request a Quote for Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.